3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the N-(2-methylpropyl)propanamide group: This can be done by reacting the oxadiazole intermediate with 2-methylpropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer activity against various human tumor cell lines. It has also been investigated for its potential as an antiviral and antimicrobial agent.
Agriculture: Oxadiazole derivatives are known for their herbicidal and fungicidal properties, making this compound a potential candidate for agricultural applications.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound exerts its effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Antiviral and Antimicrobial Activity: The compound inhibits the replication of viruses and bacteria by interfering with their nucleic acid synthesis and protein production.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological molecules, while the N-(2-methylpropyl)propanamide group contributes to its stability and solubility.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)9-17-13(20)7-8-14-18-15(19-21-14)11-3-5-12(16)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCMSRWELJXVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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